1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether
Description
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOWSYOQOXXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380850 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-83-4 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56860-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Catalysts
- Reactants: Hexafluoroisopropanol and methyl carbonate
- Catalysts: Basic catalysts such as metal oxides (MgO, CaO, Al2O3), metal carbonates (Na2CO3, K2CO3), or aliphatic amides (tri-n-butyl amine, N,N-dimethyl-n-octylamine)
- Temperature: 100–300 °C, preferably 180–220 °C
- Reaction Time: 0.5–10 hours, typically 1–5 hours
- Atmosphere: Nitrogen to exclude air and moisture
Procedure Summary
- The reactants and catalyst are loaded into a stainless steel autoclave.
- The mixture is heated and stirred under nitrogen atmosphere.
- After the reaction, the mixture is cooled, filtered to remove insolubles, and distilled to isolate the product.
Performance Metrics
| Embodiment | Hexafluoroisopropanol (g) | Methyl Carbonate (g) | Catalyst (g) | Temperature (°C) | Time (h) | Product Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 500 | 1200 | 200 (Na2CO3) | 180 | 5 | 88.6 | 99.6 |
| 2 | 500 | 1200 | 200 (Al2O3) | 190 | 5 | 91.3 | 99.8 |
| 3 | 400 | 1300 | 200 (Al2O3) | 210 | 3 | 95.0 | 99.5 |
| 4 | 500 | 1200 | 100 (CaO) + 100 (Na2CO3) | 190 | 5 | 82.5 | 98.3 |
| 5 | 500 | 1200 | 200 (tri-n-butyl amine) | 190 | 5 | 84.1 | 98.7 |
| 6 | 500 | 800 | 100 (Al2O3) + 25 (N,N-dimethyl-n-octylamine) | 220 | 8 | 93.0 | 99.1 |
Data adapted from patent CN101544547B, demonstrating high yields (82.5–95%) and purities (>98%) under varied catalytic systems and conditions.
Alternative Methods: Addition of Alcohols to Epoxides
Another approach involves the addition of fluorinated alcohols to epoxides (e.g., ethylene oxide or propylene oxide) catalyzed by bases such as sodium hydroxide or pyridine. This method can yield fluorinated ethers with hydroxyalkyl substituents, which may be further transformed into target compounds.
- The reaction is typically carried out in cooled alkaline solutions to control product distribution.
- Catalytic amounts of pyridine can improve selectivity toward simple adducts.
- Yields of fluorinated ethers via this route can reach up to 70% under optimized conditions.
This method is more commonly used for related fluorinated ethers but can be adapted for compounds structurally similar to 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether.
Electrochemical Fluorination (ECF) and Related Techniques
Electrochemical fluorination of precursor ethers containing pentafluoro- or hexafluoropropyl groups can produce fluorinated ethers with trichloromethyl or related substituents. The process involves:
- Use of hydrogen fluoride as electrolyte.
- Control of HF concentration to adjust product distribution.
- Addition of "active additives" to stabilize the electrochemical process.
While ECF is a powerful method for fluorination, it is more complex and less selective than direct synthesis from alcohols and chlorinated methylating agents. It is mainly used for producing a range of fluorinated ethers, including waste by-products of perfluoroisobutylene synthesis.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reaction of hexafluoroisopropanol with methyl carbonate + base catalyst | High purity and yield; environmentally safer; scalable | Requires high temperature and pressure; catalyst selection critical | 82.5–95 | >98 |
| Addition of fluorinated alcohols to epoxides | Moderate temperature; good selectivity with catalysts | Possible oligomer formation; moderate yields | Up to 70 | Variable |
| Electrochemical fluorination (ECF) | Can fluorinate complex substrates; continuous process possible | Complex setup; less selective; hazardous HF use | Variable | Variable |
Summary and Recommendations
The most authoritative and practical preparation method for this compound is the catalytic reaction of hexafluoroisopropanol with methyl carbonate under basic catalysis at elevated temperatures. This method offers:
- High product purity (>98%)
- High yields (up to 95%)
- Improved environmental and safety profile compared to traditional methyl sulfate methods
- Flexibility in catalyst choice to optimize reaction rates and selectivity
Alternative methods such as alcohol addition to epoxides and electrochemical fluorination provide complementary routes but are generally less efficient or more complex for this specific compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers and other derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alcohols and other reduced forms.
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins and enzymes, affecting their structure and function. It can also participate in electron transfer reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The trichloromethyl ether variant exhibits higher molecular weight and likely greater density compared to methyl or ethyl analogs.
- Vaporization enthalpy data (40.3 kJ/mol) for trichloromethyl derivatives suggests moderate volatility, similar to other halogenated ethers .
Metabolic and Environmental Behavior
- Metabolism: Unlike 1,1,2,3,3,3-hexafluoropropyl methyl ether, which is metabolized by cytochrome P450 2E1 to inorganic fluoride and formaldehyde , the trichloromethyl group in the target compound may release chlorine-containing metabolites (e.g., chlorides), posing higher toxicity risks. No direct metabolic studies are available, but dichloromethyl analogs (e.g., 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether, CAS 56860-82-3) are known to decompose under thermal stress, generating hazardous byproducts .
Commercial and Industrial Relevance
- Applications: Potential uses include niche solvents or intermediates in fluoropolymer synthesis, though chlorine content may restrict adoption in favor of less environmentally impactful alternatives like 2,2,2-trifluoroethyl ether derivatives .
Biological Activity
1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether (CAS No. 56860-83-4) is a halogenated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₃Cl₃F₆O
- Molecular Weight : 267.43 g/mol
- Boiling Point : 51.6 °C
- Density : 1.302 g/cm³
The biological activity of this compound primarily involves its interactions with inflammatory cells. It has been identified as a volatile anesthetic that targets inflammatory neutrophils and granulocytes in humans . The compound's halogenated structure contributes to its reactivity and ability to modulate biological pathways.
Inflammatory Response
Research indicates that this compound can influence the activity of neutrophils and granulocytes. These cells play a crucial role in the body's immune response and inflammation. The compound may alter the production of reactive oxygen species (ROS) and cytokines during inflammatory processes.
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity associated with exposure to this compound. The cytotoxic effects are dose-dependent and may lead to apoptosis in certain cell lines. These findings suggest potential applications in therapeutic contexts where modulation of cell death is beneficial .
Case Studies
Toxicological Profile
The toxicological profile of this compound suggests potential risks associated with inhalation or dermal exposure. Safety data sheets indicate that it may cause skin irritation and serious eye damage upon contact . Long-term exposure studies are necessary to fully understand its chronic effects.
Q & A
Basic: What are the recommended synthetic routes for preparing 1,1,2,3,3,3-hexafluoropropyl trichloromethyl ether, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves fluorination and etherification steps. For example, cross-metathesis (CM) reactions using allyl 1,1,2,3,3,3-hexafluoropropyl ether with lactams or fluorinated alkenes in the presence of catalysts like HG2 (Grubbs-type) yield functionalized derivatives. Optimal conditions include refluxing in CH₂Cl₂ or toluene at 40–80°C, with yields improved by controlling catalyst loading (1–5 mol%) and reaction time (12–24 hrs). Side reactions (e.g., monocoupled vs. dicoupled products) are temperature-dependent .
Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : Diastereotopic fluorines in the molecule enable conformational analysis via NMR. Vicinal coupling constants (analogous to Karplus curves) provide insights into rotational barriers and stereoelectronic effects .
- GC-MS/LC-MS : Quantify impurities (e.g., residual fluorinated byproducts) using electron ionization (EI) or electrospray ionization (ESI) .
- Elemental Analysis : Verify stoichiometry (CHFO) and fluorine content (≥99% purity) .
Advanced: How does this compound perform as a co-solvent in high-voltage lithium-ion battery electrolytes, and what safety advantages does it offer?
Answer:
In fluorinated gel polymer electrolytes (e.g., 1 M LiPF₆ in FEC/FEMC/hexafluoropropyl ether blends), the compound enhances ionic conductivity (0.8–1.2 mS/cm at 25°C) and flame retardancy. Its low surface tension (12.2 mN/m) and high dielectric constant stabilize Li solvation structures, reducing dendrite formation. Safety tests show no thermal runaway below 150°C, attributed to its high flash point (8.2°C) and non-volatile residue (<1 ppm) .
Advanced: What metabolic pathways degrade this compound in biological systems, and how do cytochrome P450 isoforms influence its toxicity?
Answer:
In vitro studies with rat liver microsomes identify CYP2E1 as the primary enzyme metabolizing the compound via oxidative defluorination, producing trifluoroacetic acid (TFA) as a major metabolite. Competitive inhibition assays using 4-methylpyrazole (CYP2E1 inhibitor) reduce TFA formation by 85%, confirming isoform specificity. Chronic exposure risks include bioaccumulation of fluorinated metabolites, necessitating hepatotoxicity screening in preclinical models .
Advanced: How can computational modeling resolve contradictions in experimental data regarding its conformational flexibility?
Answer:
Molecular dynamics (MD) simulations (e.g., AMBER or Gaussian) combined with NOESY/ROESY NMR data reveal two dominant conformers:
Synclinal : Dihedral angle ~60° (favored in polar solvents).
Anti-periplanar : Dihedral angle ~180° (dominant in apolar media).
Discrepancies in experimental dipole moments (theoretical: 3.2 D vs. observed: 2.8 D) arise from solvent-dependent population shifts, resolved by incorporating implicit solvation models (e.g., COSMO-RS) .
Basic: What are the key physicochemical properties influencing its applicability in organic synthesis?
Answer:
Advanced: What strategies mitigate environmental release of fluorinated byproducts during large-scale synthesis?
Answer:
- Scrubber Systems : Capture volatile fluorocarbons (VFCs) using activated carbon or alkaline solutions (pH >10).
- Catalytic Hydrodefluorination : Post-reaction treatment with Pd/C or Ni catalysts converts CF₃ groups to CHF₂, reducing ozone depletion potential (ODP = 0) .
- Lifecycle Analysis (LCA) : Track fluorine mass balance to ensure >95% recovery in closed-loop systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
